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Compound of Interest

Compound Name: Pentane, 2,2'-oxybis-

Cat. No.: B15368231

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the chemical compound "Pentane, 2,2'-
oxybis-," systematically named 2,2'-oxybispentane. This document collates available
physicochemical data, safety and handling protocols, and established synthesis
methodologies. Given the limited specific experimental data for 2,2'-oxybispentane, this guide
also includes information on related isomers to provide a comparative context. Furthermore, it
explores the broader applications of aliphatic ethers in medicinal chemistry and drug
development, offering insights into their potential roles and significance.

Chemical Identification and Physical Properties

2,2'-Oxybispentane is a symmetrical aliphatic ether. The ether oxygen is connected to the
second carbon atom of two separate pentane chains.

Table 2.1: Chemical Identifiers for 2,2'-Oxybispentane
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Identifier Value

IUPAC Name 2,2'-oxybispentane
Synonyms Pentane, 2,2'-oxybis-
Molecular Formula C10H220

PubChem CID 537746[1]

Table 2.2: Physicochemical Properties of 2,2'-Oxybispentane and Related Isomers

Property 2,2'-O-xybispentane Di-n-p(?ntyl ether Di-sec-butyl ether
(Predicted) (Experimental) (Experimental)

Molar Mass ( g/mol ) 158.28 158.28[2] 130.23

Boiling Point (°C) 163.7 (Predicted) 187-188[2][3][4] Not Available

Melting Point (°C) Not Available -69[2][3] Not Available

Density (g/cm3) 0.77 (Predicted) 0.785 at 25°C[2][3][4] Not Available

Note: Predicted values for 2,2'-oxybispentane are based on computational models due to a
lack of available experimental data.

Spectroscopic Data

Specific experimental spectroscopic data for 2,2'-oxybispentane is not readily available in the
public domain. However, predicted Nuclear Magnetic Resonance (NMR) spectra can be
generated using computational algorithms.[5][6][7][8][9]

Predicted *H NMR Spectrum (CDClIs, 400 MHz):
e 0 3.4-3.6 ppm (m, 2H): Methine protons (CH-O) adjacent to the ether oxygen.
e 0 1.4-1.6 ppm (m, 8H): Methylene protons (CH2) of the pentyl chains.

e 01.1-1.2 ppm (d, 6H): Methyl protons (CHs) on the second carbon of the pentyl chains.
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e 0 0.9 ppm (t, 6H): Terminal methyl protons (CHs) of the pentyl chains.

Predicted 3C NMR Spectrum (CDClIs, 100 MHz):

0 75-77 ppm: Carbons directly bonded to the ether oxygen (C-O).

0 35-37 ppm: Methylene carbons adjacent to the methine carbon.

0 19-21 ppm: Methylene carbons beta to the methine carbon.

0 18-20 ppm: Methyl carbons on the second carbon of the pentyl chains.

0 14-15 ppm: Terminal methyl carbons.

Synthesis Methodologies

The synthesis of symmetrical ethers like 2,2'-oxybispentane can be achieved through well-
established organic chemistry reactions. The two primary methods are the Williamson ether
synthesis and the acid-catalyzed dehydration of alcohols.

Williamson Ether Synthesis

This method involves the reaction of a sodium alkoxide with a primary or secondary alkyl halide
in an Sn2 reaction.[3][10][11][12][13] For a symmetrical ether, the alcohol and the alkyl halide
are derived from the same parent alkane.

Experimental Protocol (General):

» Alkoxide Formation: A secondary alcohol, such as 2-pentanol, is deprotonated using a strong
base like sodium hydride (NaH) in an aprotic solvent (e.g., THF, DMF) to form the
corresponding sodium alkoxide.

» Nucleophilic Substitution: A secondary alkyl halide, such as 2-bromopentane, is added to the
alkoxide solution.

o Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently
heated to facilitate the Sn2 reaction.
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e Work-up and Purification: The reaction is quenched with water, and the product is extracted
with an organic solvent. The organic layer is then washed, dried, and concentrated. The
crude product is purified by distillation.

Williamson Ether Synthesis
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Figure 1: Workflow for Williamson Ether Synthesis.

Acid-Catalyzed Dehydration of Alcohols

The dehydration of secondary alcohols in the presence of a strong acid catalyst can lead to the
formation of symmetrical ethers, although this reaction competes with alkene formation,
especially at higher temperatures.[14][15][16][17]

Experimental Protocol (General):

o Reaction Setup: 2-Pentanol is mixed with a catalytic amount of a strong acid, such as
sulfuric acid (H2S0a4) or phosphoric acid (Hz3POa).

» Temperature Control: The reaction mixture is heated to a carefully controlled temperature
(typically lower than that required for alkene formation) to favor ether formation.
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e Product Removal: The ether product is often distilled from the reaction mixture as it is formed
to shift the equilibrium towards the product.

» Work-up and Purification: The distillate is washed with a basic solution to remove any
residual acid, followed by water. The organic layer is then dried and purified by a final

distillation.
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Figure 2: Pathway for Acid-Catalyzed Ether Synthesis.
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Applications in Drug Development and Medicinal
Chemistry

While there are no specific documented applications of 2,2'-oxybispentane in drug
development, the aliphatic ether motif is a valuable component in medicinal chemistry.

 Linkers in Bifunctional Molecules: Aliphatic chains, including ethers, are frequently used as
linkers in complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACS)
and Antibody-Drug Conjugates (ADCs).[18][19][20][21][22] The ether linkage provides a
balance of flexibility and stability.

» Improvement of Physicochemical Properties: The incorporation of aliphatic ether moieties
can modulate a drug candidate's lipophilicity, solubility, and metabolic stability.[23][24][25][26]
[27] Replacing more metabolically labile functional groups with a stable ether linkage can
enhance a drug's half-life.

» Scaffold Hopping and Bioisosteric Replacement: Simple aliphatic ethers can serve as
bioisosteres for other functional groups, allowing for scaffold hopping to explore new
chemical space and improve drug-like properties.
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Figure 3: Roles of Aliphatic Ethers in Drug Development.

Safety and Handling
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Detailed safety information for 2,2'-oxybispentane is limited. The following guidelines are based
on the safety data for related aliphatic ethers like di-n-butyl ether and di-sec-butyl ether.[28][29]
[30][31]

Table 6.1: GHS Hazard Statements for Related Aliphatic Ethers

Hazard Statement Description

H226 Flammable liquid and vapor.

H315 Causes skin irritation.

H319 Causes serious eye irritation.

H335 May cause respiratory irritation.

H412 Harmful to aquatic life with long lasting effects.

Handling Precautions:

Use in a well-ventilated area or in a fume hood.

Keep away from heat, sparks, open flames, and other ignition sources.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

Avoid breathing vapors or mists.

Storage:

« Store in a tightly closed container in a cool, dry, and well-ventilated area.
o Keep away from oxidizing agents.

This document is intended for informational purposes for qualified professionals and should not
be considered a substitute for a comprehensive safety data sheet (SDS) or thorough
experimental validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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